2-Fluoro-6-methylnicotinic acid
Description
2-Fluoro-6-methylnicotinic acid is a nicotinic acid derivative featuring a pyridine ring substituted with a fluorine atom at position 2 and a methyl group at position 6. This compound is of interest in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by its substituents, which may influence biological activity and physicochemical behavior .
Properties
IUPAC Name |
2-fluoro-6-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-4-2-3-5(7(10)11)6(8)9-4/h2-3H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHKKMYNZNZVNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of 2,6-dimethylpyridine-3-carboxylic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . Another approach involves the use of fluorinated building blocks in a Suzuki-Miyaura coupling reaction to construct the desired fluorinated pyridine .
Industrial Production Methods
Industrial production of 2-Fluoro-6-methylnicotinic acid may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The choice of method depends on factors such as yield, cost, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-methylnicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form derivatives such as esters or reduced to alcohols.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Fluorinating Agents: Selectfluor, NFSI
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Reagents: Palladium catalysts, boronic acids
Major Products
The major products formed from these reactions include fluorinated derivatives, esters, alcohols, and coupled products with various functional groups.
Scientific Research Applications
2-Fluoro-6-methylnicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Fluoro-6-methylnicotinic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of enzymatic activity or receptor interactions, leading to various biological effects .
Comparison with Similar Compounds
Substituent Position and Type
The positions and types of substituents on the pyridine ring critically determine molecular properties. Key comparisons include:
Analysis :
Electronic Effects
Fluorine’s electronegativity withdraws electron density from the pyridine ring, influencing acidity and resonance:
Physicochemical Properties
- Solubility : The carboxylic acid group enhances water solubility, but methyl and fluorine substituents increase lipophilicity. For example, methyl esters (e.g., Methyl 6-fluoro-2-methylnicotinate) are more lipophilic than their acid counterparts .
- Melting Points: Fluorine and methyl groups can elevate melting points due to increased molecular symmetry and intermolecular forces. For instance, 6-Methylnicotinic acid (mp > 200°C) likely has a higher melting point than non-methylated analogs.
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